molecular formula C9H11NO3 B3358131 2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione CAS No. 7741-81-3

2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione

Cat. No.: B3358131
CAS No.: 7741-81-3
M. Wt: 181.19 g/mol
InChI Key: QSASUQOUORMUIV-UHFFFAOYSA-N
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Description

2-Methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a synthetically derived cyclic imide that serves as a privileged scaffold in medicinal chemistry and organic synthesis. This compound is of significant research interest as a core structure for developing new biologically active molecules. Its structural features, particularly the hydrophobic imide moiety, are known to enhance the ability of compounds to traverse biological membranes, making it a valuable template in drug discovery efforts . Researchers utilize this scaffold to explore a range of therapeutic areas, drawing from the established biological activities of related isoindole-1,3-dione derivatives, which include antimicrobial, anti-inflammatory, and antitumor properties . The compound is a key intermediate in the synthesis of norcantharimide analogs, which are synthetic analogues of the natural product cantharidin . These analogs are the subject of ongoing anticancer research, with studies indicating that structural modifications to the core norcantharimide structure can significantly influence cytotoxic activity . Investigations into similar epoxy derivatives of hexahydroisoindole-1,3-diones have also extended into other fields, such as agrochemistry, where they have shown potential as inhibitors of plant growth, suggesting utility in herbicide development . Furthermore, related N-substituted isoindoline-1,3-dione derivatives have demonstrated potent inhibitory activity against metabolic enzymes like carbonic anhydrase and cholinesterase, indicating their value in neurological and physiological research . This reagent is provided exclusively for use in laboratory research to further explore these and other novel applications.

Properties

IUPAC Name

2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-8(11)6-4-2-3-5(13-4)7(6)9(10)12/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSASUQOUORMUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C3CCC(C2C1=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290956
Record name 2-methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione
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Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7741-81-3
Record name NSC72069
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-EPOXY-2-METHYL-2,3,3A,4,5,6,7,7A-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the epoxy group through an epoxidation reaction. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of 2-Methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione exhibit significant anticancer properties. For example, a study demonstrated that specific modifications to the compound led to enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features which facilitate interaction with cellular targets.

Case Study:
A research team synthesized several derivatives of this compound and evaluated their cytotoxic effects on human breast cancer cells. The most potent derivative showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment .

Organic Synthesis Applications

2. Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its epoxy group allows for further functionalization, making it valuable in creating various bioactive compounds.

Synthesis Example:
In one synthetic route, researchers utilized this compound as a starting material to produce endo-4,7-bis(hydroxymethyl) derivatives through selective hydroxymethylation reactions. The yields were reported to be around 78% for the target compound .

Materials Science Applications

3. Polymer Chemistry
The epoxy functionality of this compound makes it suitable for applications in polymer chemistry. It can be incorporated into resin formulations to enhance mechanical properties and thermal stability.

Application Example:
In a study focusing on epoxy resins, the incorporation of this compound into the resin matrix improved the tensile strength and thermal resistance compared to conventional epoxy systems .

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Effect
Medicinal ChemistryAnticancer agent synthesisSignificant cytotoxicity observed
Organic SynthesisIntermediate for complex molecule synthesisHigh yields in derivative production
Materials ScienceComponent in epoxy resin formulationsEnhanced mechanical properties

Mechanism of Action

The mechanism of action of 2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione involves its interaction with molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hexahydroisoindole core may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical and Reactivity Differences

  • Steric and Electronic Effects: The methyl group in the target compound reduces ring strain compared to unsubstituted analogues, improving thermal stability . Phenyl-substituted derivatives (e.g., CID 86523) exhibit higher hydrophobicity (LogP ~2.5), favoring membrane permeability in drug design . Aminoethyl substituents introduce basic nitrogen atoms, enabling salt formation and enhancing solubility in acidic environments .
  • Stereochemical Influence :

    • Diastereomers like 10-endo and 10-exo () show distinct NMR profiles and reactivity. The endo isomer predominates (4:1 ratio) due to favorable transition-state geometry during synthesis .

Research Findings and Key Studies

  • Reactivity in Cycloadditions: The target compound’s epoxy bridge participates in regioselective cycloadditions, unlike methano-bridged analogues, which favor alternative reaction pathways .
  • Stereochemical Purity : High-resolution MS and NMR (e.g., δ = 176.2 ppm for carbonyl in 10-endo) confirm the structural integrity of diastereomers, critical for pharmacological applications .
  • Comparative Crystallography: X-ray studies () reveal that aminoethyl-substituted analogues adopt distinct crystal packing modes compared to tricyclic homologues, impacting their solid-state reactivity .

Biological Activity

Overview

2-Methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (CAS Number: 7741-81-3) is a complex organic compound characterized by its unique structure, which includes an epoxy group and a hexahydroisoindole core. This structural feature is significant in determining its biological activity and potential therapeutic applications.

  • Molecular Formula : C9H11NO3
  • Molecular Weight : 181.1885 g/mol
  • Density : 1.346 g/cm³
  • Boiling Point : 348.5°C at 760 mmHg
  • Flash Point : 164.6°C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the hexahydroisoindole core may enhance binding affinity through hydrophobic interactions.

Enzyme Interaction Studies

Studies have demonstrated that related compounds can inhibit key enzymes involved in metabolic pathways. For instance, the interaction of epoxy groups with cytochrome P450 enzymes suggests potential for drug development targeting metabolic diseases.

Case Studies

  • Case Study on Antimicrobial Properties :
    • A study investigated the efficacy of epoxyisoindole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Case Study on Enzyme Inhibition :
    • Research focused on the inhibition of acetylcholinesterase by epoxy compounds revealed that modifications to the isoindole core could enhance inhibitory potency. This suggests that this compound may possess similar properties.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
HexahydroisoindoleLacks epoxy groupLimited bioactivity
EpoxyisoindoleContains epoxy groupModerate antimicrobial activity
2-Methylhexahydro-1H-4,7-epoxyisoindoleUnique structurePotential for high bioactivity

Research Applications

The compound's unique structure makes it a valuable intermediate in organic synthesis and a candidate for further biological research:

  • Chemistry : Used as a building block for synthesizing complex molecules.
  • Biology : Investigated for its role in enzyme interactions and metabolic pathways.
  • Medicine : Potential therapeutic applications in drug development due to its structural features.

Q & A

Q. What are the optimized synthetic routes for 2-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

Methodological Answer : The compound is synthesized via nucleophilic substitution of amines with 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. Key variables include solvent choice (e.g., MeOH or THF), reflux duration (24–48 hours), and amine stoichiometry. For example, ethanolamine in MeOH under reflux yielded 50% product after recrystallization . Optimization requires monitoring by TLC (e.g., DCM/MeOH 9:1, Rf = 0.20) .

Q. How can NMR spectroscopy resolve structural ambiguities in substituted derivatives?

Methodological Answer : 1H and 13C NMR provide critical data on regiochemistry and stereochemistry. For instance:

  • 1H NMR (DMSO-d6): δ 6.54 (s, 2H, aromatic), 5.12 (s, 2H, epoxy bridge), 3.45–3.38 (m, 4H, hydroxyethyl chain) .
  • 13C NMR : δ 176.9 (carbonyl), 80.7 (epoxy carbons) .
    Coupling constants (e.g., J = 4.9 Hz in PEG-modified derivatives) confirm substituent orientation .

Q. What in vitro assays are suitable for preliminary biological screening of derivatives?

Methodological Answer :

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Activity : Disk diffusion assays against Gram+/− bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., tyrosinase inhibition for melanogenesis studies) .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans) in the epoxyisoindole core impact biological activity?

Methodological Answer : Stereochemistry alters binding affinity. For example:

  • cis-Isomers (e.g., NIST-registered 1469-48-3) show higher rigidity, enhancing interaction with hydrophobic enzyme pockets .
  • trans-Isomers exhibit reduced cytotoxicity due to conformational flexibility .
    Resolution via chiral HPLC or X-ray crystallography (e.g., InChIKey=FJLUQXLMDPZNLS-KWQFWETISA-N for R-configuration ).

Q. How can computational methods (e.g., DFT, molecular docking) predict structure-activity relationships (SAR)?

Methodological Answer :

  • DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the epoxy group (δ −0.5 e) is prone to nucleophilic attack .
  • Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Substituents at N-position (e.g., trifluoromethylphenyl) improve binding scores by 1.5 kcal/mol .

Q. What strategies address discrepancies in kinetic data for enzyme inhibition studies?

Methodological Answer :

  • Lineweaver-Burk Analysis : Distinguish competitive vs. non-competitive inhibition. A study on tyrosinase showed Km increased 2-fold with 10 µM derivative, confirming competitive binding .
  • Error Mitigation : Use triplicate measurements and normalize to positive controls (e.g., kojic acid for tyrosinase) .

Q. How can functionalization (e.g., PEGylation, fluorination) enhance material science applications?

Methodological Answer :

  • PEGylation : Attach polyethyleneglycol (PEG) chains (e.g., 8b in ) to improve solubility for polymer composites (e.g., TPSA reduced by 15% with 4-unit PEG).
  • Fluorination : Introduce CF3 groups (e.g., 10-F755065 ) to increase thermal stability (Tg elevated by 30°C in epoxy resins).

Data Contradiction Analysis

Q. Why do in vitro and in vivo cytotoxicity results often diverge for norcantharimide derivatives?

Methodological Answer :

  • In Vitro Limitations : Lack of metabolic activation (e.g., cytochrome P450 in liver microsomes) .
  • Pharmacokinetics : PEGylated derivatives show 3x higher plasma half-life in mice vs. cell culture .
  • Solution : Use ex vivo models (e.g., liver S9 fractions) to simulate metabolism pre-in vivo testing .

Methodological Tables

Q. Table 1. Key NMR Data for Structural Confirmation

Proton/Carbonδ (ppm)MultiplicityAssignmentSource
1H (aromatic)6.54SingletIsoindole H
13C (C=O)176.9-Carbonyl

Q. Table 2. Synthetic Yield Optimization

AmineSolventTime (h)Yield (%)Source
EthanolamineMeOH2450
3-TrifluoromethylphenylTHF4865

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione
Reactant of Route 2
Reactant of Route 2
2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione

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